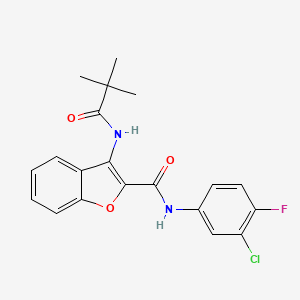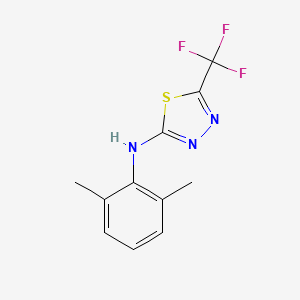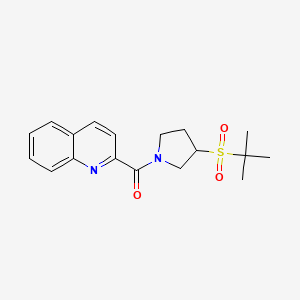
N-(3-chloro-4-fluorophenyl)-3-pivalamidobenzofuran-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-4-fluorophenyl)-3-pivalamidobenzofuran-2-carboxamide, also known as CFTRinh-172, is a small molecule that is widely used in scientific research to study the cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR is an ion channel that is important for the regulation of salt and water transport across cell membranes. Mutations in the CFTR gene can lead to cystic fibrosis, a life-threatening genetic disorder. CFTRinh-172 has been shown to inhibit CFTR activity, making it a useful tool for studying the function of CFTR in both normal and disease states.
科学的研究の応用
Antiproliferative Efficacy in Colon Cancer Cells
DW-8: , a derivative of this compound, has demonstrated potent antiproliferative effects in colon cancer cells. Researchers found that DW-8 selectively inhibited the growth of colorectal cancer cell lines (HCT116, HT29, and SW620) with IC50 values ranging from 5.80 µM to 8.50 µM. Importantly, it exhibited minimal toxicity toward non-cancerous colon cells. The mechanism of action involves inducing apoptosis through cell cycle arrest, activation of caspases, nuclear fragmentation, and increased reactive oxygen species (ROS) levels .
a. Cancer Treatment: The compound shows promise as an anticancer agent, particularly in colon cancer cells. Its ability to induce apoptosis and inhibit proliferation makes it a potential candidate for further investigation in cancer therapy .
b. Anti-Inflammatory Properties: Researchers have explored its anti-inflammatory effects, suggesting that it may modulate inflammatory pathways. Further studies are needed to elucidate its precise mechanisms and potential clinical applications.
Synthesis of Novel Thiazole Derivatives
Another related compound, N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine , has been synthesized. It was obtained by reacting precursors under Hantzsch thiazole synthesis conditions. This compound could serve as a building block for designing novel thiazole-based molecules with potential biological activities .
mGlu4 Positive Allosteric Modulator (PAM)
An advanced preclinically characterized mGlu4 PAM, N-(3-chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506) , has been developed. This compound emerged from a common picolinamide core scaffold and represents a novel pyrazolo[4,3-b]pyridine head group. Its pharmacological properties and potential therapeutic applications are currently under investigation .
作用機序
Target of Action
N-(3-chloro-4-fluorophenyl)-3-pivalamidobenzofuran-2-carboxamide primarily targets the epidermal growth factor receptor (EGFR) . EGFR is a receptor tyrosine kinase that is often overexpressed in certain human carcinoma cells, such as lung and breast cancer cells .
Mode of Action
This compound acts as an inhibitor of the EGFR tyrosine kinase . It binds to the adenosine triphosphate (ATP)-binding site of the enzyme, thereby inhibiting the intracellular phosphorylation of numerous tyrosine kinases associated with transmembrane cell surface receptors .
Biochemical Pathways
The compound’s interaction with EGFR disrupts multiple signaling pathways involved in tumor growth and angiogenesis, such as the Ras/Raf pathway and the PI3K/Akt pathways . These pathways ultimately lead to the activation of transcription factors such as Jun, Fos, and Myc, as well as cyclin D1, which stimulate cell growth and mitosis .
Pharmacokinetics
Similar compounds have been characterized as having suitable in vivo pharmacokinetic properties in preclinical safety species .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its inhibition of EGFR. This results in the disruption of cell signaling pathways, leading to a decrease in cell growth and proliferation . In certain cancer cell lines, such as colorectal cancer cells, the compound has shown significant anticancer efficacy .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of chlorine in low molecular weight compounds can affect its biological activity by altering the electrophilicity of carbon in the C-Cl bond . .
特性
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-3-(2,2-dimethylpropanoylamino)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClFN2O3/c1-20(2,3)19(26)24-16-12-6-4-5-7-15(12)27-17(16)18(25)23-11-8-9-14(22)13(21)10-11/h4-10H,1-3H3,(H,23,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUTBTEPMRGLSME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC(=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(3,4-dimethylphenyl)-2-(8-(((4-methoxyphenyl)amino)methyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide](/img/structure/B2592966.png)


![NCGC00384795-01_C52H84O22_Olean-12-en-28-oic acid, 3-[[O-beta-D-glucopyranosyl-(1->2)-O-[O-beta-D-xylopyranosyl-(1->2)-alpha-L-arabinopyranosyl-(1->6)]-beta-D-glucopyranosyl]oxy]-16-hydroxy-, (3beta,5xi,9xi,16alpha)-](/img/structure/B2592970.png)



![2-Aminothieno[2,3-d][1,3]thiazole-5-carboxylic acid hydrochloride](/img/structure/B2592974.png)
![(6-(4-Bromophenyl)imidazo[2,1-b]thiazol-5-yl)methanamine](/img/structure/B2592975.png)
![1-(2-Chlorophenyl)-3-[[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl]urea](/img/structure/B2592977.png)
![2-chloro-N-[4-(4,5-dichloroimidazol-1-yl)phenyl]pyridine-3-carboxamide](/img/structure/B2592980.png)